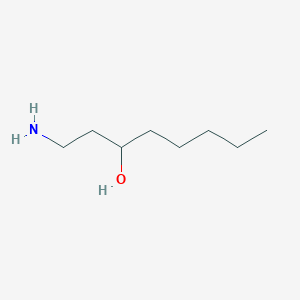
1-Aminooctan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminooctan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of octanol, featuring both an amino group (-NH2) and a hydroxyl group (-OH) on its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminooctan-3-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitrooctan-3-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 1-octene with hydroxylamine, followed by reduction with sodium borohydride.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 1-nitrooctan-3-ol. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminooctan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-aminooctan-3-one or 1-aminooctanal.
Reduction: Formation of 1-aminooctane.
Substitution: Formation of 1-chlorooctan-3-ol or 1-bromooctan-3-ol.
Applications De Recherche Scientifique
1-Aminooctan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Aminooctan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Octanol: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Aminooctane: Lacks the hydroxyl group, limiting its ability to participate in oxidation-reduction reactions.
1-Aminooctan-2-ol: Similar structure but with the hydroxyl group on a different carbon, leading to different chemical properties.
Uniqueness: 1-Aminooctan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
1-aminooctan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7,9H2,1H3 |
Clé InChI |
PYACXHRKEWIWIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
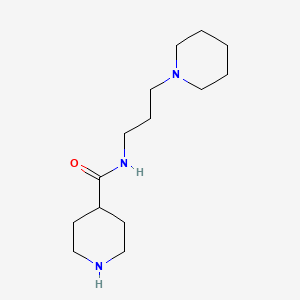
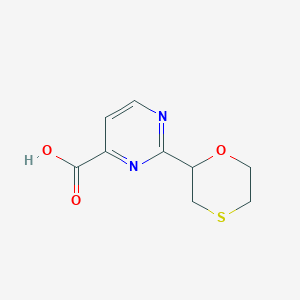
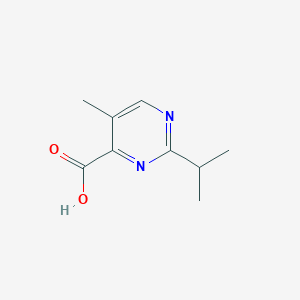
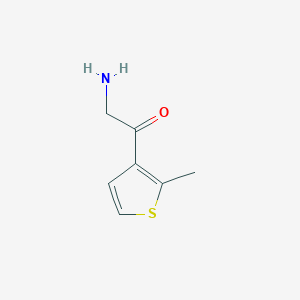
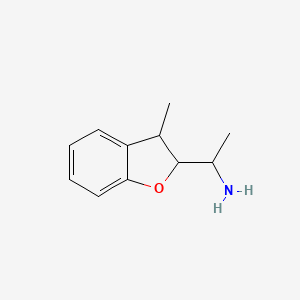
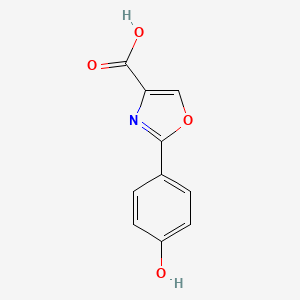

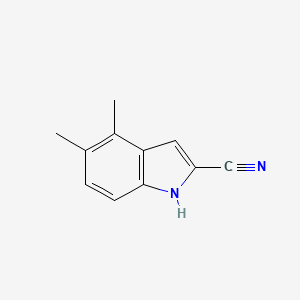
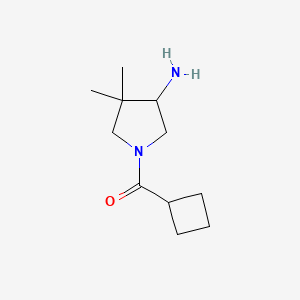
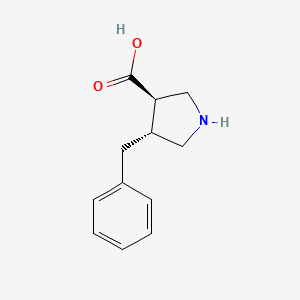
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
